7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Description

Chemical Structure and Properties

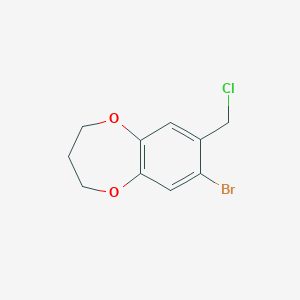

7-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 893722-03-7) is a bicyclic heterocyclic compound featuring a seven-membered benzodioxepine ring fused to a benzene moiety. The molecule is substituted with a bromine atom at position 7 and a chloromethyl group at position 8. Its molecular formula is C₁₀H₁₀BrClO₂, and it has a purity of 95% as listed in commercial catalogs .

Properties

IUPAC Name |

7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c11-8-5-10-9(4-7(8)6-12)13-2-1-3-14-10/h4-5H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPBBZOESDHYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C(=C2)CCl)Br)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves the bromination and chloromethylation of a benzodioxepine precursor. One common method includes the following steps:

Chloromethylation: The chloromethyl group can be introduced at the 8-position using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chloromethylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the chlorine atom.

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the bromine or chloromethyl groups, leading to the formation of debrominated or dechlorinated products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, or primary amines, typically in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiol, or amino derivatives of the original compound.

Oxidation: Oxidized products may include ketones, aldehydes, or carboxylic acids.

Reduction: Reduced products may include debrominated or dechlorinated derivatives.

Scientific Research Applications

7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications:

Medicinal Chemistry: The compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

Chemical Biology: The compound can be used as a probe to study biological processes involving brominated or chloromethylated molecules.

Mechanism of Action

The mechanism of action of 7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and chloromethyl groups can participate in covalent or non-covalent interactions with target molecules, influencing their biological activity.

Comparison with Similar Compounds

Substituted Benzodioxepines

Key Differences :

- Reactivity : The chloromethyl group in the target compound offers electrophilic sites for cross-coupling or alkylation, whereas the benzoyl group in CAS 175136-38-6 facilitates π-π stacking interactions, influencing binding affinity in drug design .

- Solubility : The benzoyl derivative (logP ~3.2) is more lipophilic than the chloromethyl analog (estimated logP ~2.5), affecting bioavailability .

Heterocyclic Analogues with Anticancer Potential

Structural vs. Functional Comparison :

- Heteroatom Influence : The benzodioxepine’s oxygen atoms enhance metabolic stability compared to sulfur-containing dithiazepines, which may exhibit higher reactivity but lower selectivity .

- Substituent Effects : Small sulfonyl groups (e.g., in indole derivatives ) improve cytotoxicity, whereas bulkier groups (e.g., benzoyl in benzodioxepines ) prioritize target binding over broad-spectrum activity.

Comparative Analysis of Substituent Impact

Halogen vs. Sulfonyl Groups

Chloromethyl vs. Benzoyl Groups

Biological Activity

7-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a compound with the molecular formula and a molecular weight of 277.54 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrClO2 |

| Molecular Weight | 277.54 g/mol |

| CAS Number | 628711-44-4 |

| Synonyms | AKOS BBS-00001459 |

The biological activity of this compound is primarily attributed to its interaction with cellular components such as microtubules. Similar compounds have been shown to disrupt microtubule dynamics, leading to mitotic blockade and apoptosis in cancer cells .

Target Interaction

- Microtubules : The compound is hypothesized to bind to tubulin, disrupting the normal function of microtubules during cell division.

- Cell Apoptosis : By inducing mitotic arrest, the compound can trigger programmed cell death pathways.

Research Findings

Recent studies have highlighted the potential of this compound in various biological assays:

- Anticancer Activity :

- Mechanistic Studies :

- Comparative Analysis :

Case Study 1: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells:

- Treatment : Cells were treated with varying concentrations of the compound.

- Results : Significant inhibition of cell proliferation was noted at concentrations above 10 µM after 48 hours. Flow cytometry indicated an increase in early apoptotic cells.

Case Study 2: Lung Cancer Model

In another study using A549 lung cancer cells:

- Treatment : The cells were exposed to the compound for 24 hours.

- Results : A marked increase in apoptotic markers was observed, with IC50 values calculated at approximately 15 µM.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves halogenation and chloromethylation steps. For bromo-chloromethyl derivatives, sequential substitution is critical. For example:

Start with a benzodioxepine precursor.

Brominate at position 7 using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .

Perform chloromethylation at position 8 using chloromethyl methyl ether (ClCH₂OCH₃) with a Lewis acid catalyst (e.g., ZnI₂ or AlCl₃) in anhydrous dichloromethane at 0–5°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Use continuous flow reactors to enhance yield (up to 75%) and purity (>95%) by controlling temperature and residence time .

Q. How do the halogen substituents (Br and Cl) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Bromine at position 7 acts as a leaving group in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects.

- The chloromethyl group at position 8 undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies show faster substitution at ClCH₂- compared to Br- due to steric accessibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify dihydrobenzodioxepine ring protons (δ 3.5–4.5 ppm) and chloromethyl group (δ 4.2–4.6 ppm). Bromine’s deshielding effect shifts aromatic protons downfield .

- HRMS : Confirm molecular ion [M+H]+ at m/z 303.98 (C₁₀H₁₀BrClO₂⁺) .

- XRD : Resolve bicyclic structure and halogen positions (if crystalline) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., phosphodiesterase enzymes)?

- Methodology :

Perform molecular docking (AutoDock Vina) using the crystal structure of phosphodiesterase (PDE4B, PDB ID: 1F0J).

Parameterize halogen bonds (Br, Cl) with MM/GBSA scoring.

- Findings : Bromine forms a strong halogen bond with PDE4B’s Tyr329 (ΔG = -9.2 kcal/mol), while the chloromethyl group interacts hydrophobically with Leu318 .

- Validation : Compare with in vitro PDE inhibition assays (IC₅₀ ≤ 10 µM) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., antimicrobial vs. anti-inflammatory efficacy)?

- Case Study : A derivative showed 72% inhibition in a carrageenan-induced edema model (anti-inflammatory) but weak antimicrobial activity (MIC > 100 µg/mL against S. aureus).

- Resolution :

Structure-Activity Relationship (SAR) : The chloromethyl group enhances membrane penetration for anti-inflammatory targets but lacks specificity for bacterial enzymes .

Dose-Response Analysis : Optimize dosing (e.g., 200 mg/kg in vivo vs. 50 µM in vitro) to account for pharmacokinetic variability .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

- Stability Testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.